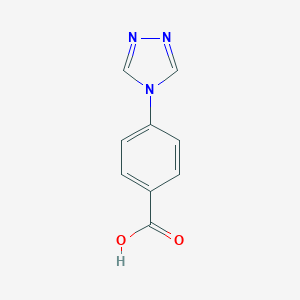

4-(4H-1,2,4-triazol-4-yl)benzoic acid

Description

The exact mass of the compound 4-(4H-1,2,4-triazol-4-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4H-1,2,4-triazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4H-1,2,4-triazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNDLFQKKMPZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390355 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157069-48-2 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 157069-48-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, synthesis, spectroscopic data, and biological activities, with a focus on its potential as a scaffold for drug discovery.

Physicochemical Properties

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a white to almost white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157069-48-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₇N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| Appearance | White to almost white powder or crystal | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

Synthesis and Spectroscopic Analysis

A plausible synthetic route for the target compound could involve the reaction of 4-aminobenzoic acid with a suitable reagent to form the triazole ring. One possible approach is the reaction of 4-aminobenzoic acid with N,N-dimethylformamide azine under appropriate conditions.

Note: The following experimental protocol is for a related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and is provided for illustrative purposes.

Illustrative Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids[2]

A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is reacted to yield the 1,2,4-triazole benzoic acid core. Further modifications can be made by reacting this intermediate with various aldehydes or isothiocyanates. For example, a mixture of the triazole benzoic acid intermediate (1 mmol) and a suitable aldehyde (1.1 mmol) is refluxed in ethanol (15 mL) for 24–36 hours. After cooling, the precipitate is collected by filtration, washed with water, and dried.[2]

Caption: General synthesis workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Spectroscopic Data

Detailed spectroscopic data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid is not explicitly available in the reviewed literature. However, characteristic spectral features can be anticipated based on its structure and data from related compounds.

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the benzoic acid ring and the triazole ring. The benzoic acid protons would likely appear as two doublets in the aromatic region. The protons on the triazole ring would appear as a singlet at a characteristic downfield shift.

¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the carbons of the benzene ring, and the carbons of the triazole ring.

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N stretching of the triazole ring, and C-H stretching of the aromatic rings. For related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, characteristic IR peaks include N-H, S-H, and C=N stretching vibrations.[1]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ).

Biological Activity and Applications

4-(4H-1,2,4-triazol-4-yl)benzoic acid serves as a crucial building block in the development of various biologically active compounds.[3] Its derivatives have demonstrated significant potential as anticancer and antifungal agents.

Anticancer Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[2] Some of these hybrids have shown potent inhibitory activities, with IC₅₀ values in the micromolar range.[2]

Mechanism of Action: Induction of Apoptosis

Studies on triazole-linked benzoxazole derivatives have shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells.[4] The mechanism involves the inhibition of specific microRNAs (miRNAs), such as miR-2, miR-13, and miR-14, which are negative regulators of apoptosis.[4][5] This inhibition leads to increased caspase activity, which in turn triggers the caspase-dependent apoptotic pathway.[4][5] Furthermore, some triazole derivatives have been shown to increase the levels of mitochondrial reactive oxygen species (ROS), which can also contribute to apoptotic cell death.[4][5] The induction of apoptosis by some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids in MCF-7 cells has been confirmed through flow cytometry analysis, which showed a significant increase in the percentage of apoptotic cells after treatment.[2][6]

Caption: Proposed mechanism of apoptosis induction by triazole derivatives.

Antifungal Activity

Triazole compounds are a well-established class of antifungal agents.[7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The triazole nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[9] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[3] Studies on various triazole derivatives have confirmed their ability to downregulate the expression of the ERG11 gene, which encodes for lanosterol 14α-demethylase, and significantly inhibit ergosterol production.[3]

Caption: Mechanism of antifungal action of triazole compounds.

Agrochemical Applications

In addition to its pharmaceutical applications, 4-(4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives are utilized in the formulation of agrochemicals, particularly as fungicides and plant growth regulators.[3]

Conclusion

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a valuable heterocyclic compound with a broad spectrum of applications. Its derivatives have shown significant promise as anticancer and antifungal agents, with well-defined mechanisms of action. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with biological targets will likely lead to the development of new and more effective therapeutic and agrochemical agents. This guide provides a solid foundation for researchers and scientists working in these fields to explore the full potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea [ri.conicet.gov.ar]

- 8. Antifungal - Wikipedia [en.wikipedia.org]

- 9. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic organic compound that holds interest within the fields of pharmaceutical and agricultural chemistry. Its structure, featuring a benzoic acid moiety attached to a 4H-1,2,4-triazole ring, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a summary of its known physicochemical properties, highlights its potential applications, and outlines a general synthetic approach.

Physicochemical Properties

The physicochemical properties of 4-(4H-1,2,4-triazol-4-yl)benzoic acid are crucial for its handling, formulation, and potential biological activity. While experimental data for some properties are limited in publicly available literature, a combination of vendor information and computational predictions provides a useful profile.

Table 1: General and Physicochemical Properties of 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Synonyms | Benzoic acid, 4-(4H-1,2,4-triazol-4-yl)- | [1] |

| CAS Number | 157069-48-2 | [1][2][3] |

| Molecular Formula | C₉H₇N₃O₂ | [1][2][3] |

| Molecular Weight | 189.17 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 300 °C | [2] |

| Purity | ≥ 95-98% (by HPLC) | [2][3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [4] |

| logP (Octanol-Water Partition Coefficient) | 0.9655 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Note: The data in Table 2 are computationally predicted and have not been experimentally verified.

Synthesis and Characterization

Further purification would likely be achieved through recrystallization from a suitable solvent. Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The high melting point suggests a crystalline solid with strong intermolecular interactions.

Potential Applications

4-(4H-1,2,4-triazol-4-yl)benzoic acid is primarily recognized as a versatile intermediate in the synthesis of various functional molecules. Its potential applications span across different areas of chemical research and development.

-

Pharmaceutical Development: This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[2] The 1,2,4-triazole moiety is a well-known pharmacophore found in many antifungal and antibacterial drugs.[2]

-

Agricultural Chemicals: It is utilized in the formulation of agrochemicals, potentially for pest control, while aiming for minimal environmental impact.[2] There is also an indication of its promise as a plant growth regulator to enhance crop yield and resilience.[2]

-

Biochemical Research: Researchers may employ this compound in studies related to enzyme inhibition and receptor binding to further the understanding of various biological processes.[2]

-

Material Science: The structural characteristics of this molecule make it a candidate for the development of new materials, although specific applications are not well-documented.

-

Analytical Chemistry: It can be used as a standard in various analytical techniques, contributing to accurate measurements and quality control in laboratory settings.[2]

Conclusion

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound with established basic physicochemical properties and significant potential as a synthetic intermediate. While there is a clear interest in its application in drug discovery and agricultural science, a notable gap exists in the publicly available, in-depth experimental data for properties such as pKa and aqueous solubility. Furthermore, detailed experimental protocols for its synthesis and specific biological activities are not well-documented for this particular isomer, often being confused with its 1H-1,2,4-triazol-1-yl counterpart. Future research focusing on the experimental determination of its physicochemical parameters and the exploration of its biological mechanism of action would be highly valuable to the scientific community.

References

An In-depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)benzoic acid: Molecular Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental protocols related to 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This compound, a key building block in medicinal chemistry and materials science, is notable for its unique electronic and structural properties derived from the conjugation of a benzoic acid moiety with a 4H-1,2,4-triazole ring.

Molecular Identity

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound with the following identifiers:

| Property | Value |

| Chemical Name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid |

| Synonym | 4-(p-Carboxyphenyl)-1,2,4-triazole |

| CAS Number | 157069-48-2 |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | >300 °C |

Molecular Structure and Bonding

The molecular structure of 4-(4H-1,2,4-triazol-4-yl)benzoic acid consists of a central benzene ring substituted with a carboxylic acid group at the para position relative to a 4H-1,2,4-triazole ring. The triazole ring is attached to the benzene ring via a nitrogen atom.

Caption: Molecular structure of 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

The bonding within the molecule is characterized by delocalized π-systems in both the benzene and triazole rings. The linkage between the two rings via the N-C bond allows for potential electronic communication, influencing the overall chemical and physical properties. The planarity of the two ring systems is a key structural feature, although a slight dihedral angle between the rings is expected.

Table 1: Predicted Bond Parameters (Theoretical)

| Bond | Bond Type | Predicted Length (Å) | Predicted Angle (°) | Torsion Angle (°) |

| C-C (benzene) | Aromatic | 1.39 - 1.40 | 119 - 121 | - |

| C-H (benzene) | Single | 1.08 - 1.09 | 119 - 121 | - |

| C-C (carboxyl) | Single | 1.48 - 1.50 | 118 - 122 | - |

| C=O (carboxyl) | Double | 1.20 - 1.22 | 124 - 126 | - |

| C-O (carboxyl) | Single | 1.33 - 1.35 | 115 - 117 | - |

| O-H (carboxyl) | Single | 0.96 - 0.98 | 105 - 107 | - |

| C-N (ring link) | Single | 1.42 - 1.44 | 119 - 121 | Dihedral angle between rings is expected to be small. |

| N-N (triazole) | Single | 1.37 - 1.39 | 108 - 110 | - |

| C=N (triazole) | Double | 1.29 - 1.31 | 106 - 108 | - |

| C-H (triazole) | Single | 1.07 - 1.08 | 125 - 127 | - |

Note: These values are based on computational models of similar structures and should be confirmed by experimental data.

Experimental Protocols

3.1. Synthesis

A general method for the synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid involves the reaction of 4-aminobenzoic acid with an appropriate reagent to form the triazole ring. One plausible route is the reaction with N,N-dimethylformamide azine.

Protocol: Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in a suitable high-boiling solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add a molar excess of N,N-dimethylformamide azine to the solution.

-

Catalysis: Introduce an acid catalyst, for example, a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Drying: Dry the purified crystals under vacuum.

Caption: Workflow for the synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

3.2. Spectroscopic Characterization

The synthesized compound is typically characterized by various spectroscopic methods to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (benzoic acid): Two doublets in the range of δ 7.5-8.5 ppm. - Triazole protons: A singlet in the range of δ 8.0-9.0 ppm. - Carboxylic acid proton: A broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals between δ 120-140 ppm. - Triazole carbons: Signals in the range of δ 140-150 ppm. - Carboxylic carbon: A signal at δ > 165 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=N and C=C stretches (aromatic rings): Absorptions in the 1400-1600 cm⁻¹ region. - C-H stretches (aromatic): Absorptions around 3000-3100 cm⁻¹. |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z = 190.06. - [M-H]⁻: Expected at m/z = 188.04. |

| Elemental Analysis | Calculated for C₉H₇N₃O₂: C, 57.14%; H, 3.73%; N, 22.21%. Found values should be within ±0.4% of the calculated values. |

Applications in Coordination Chemistry

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The presence of both a carboxylic acid group and nitrogen atoms in the triazole ring allows it to act as a multidentate ligand, bridging metal centers to form extended structures. For instance, it has been used to synthesize lanthanide-based coordination compounds.[1]

In these structures, the deprotonated carboxylate group can coordinate to metal ions, while the nitrogen atoms of the triazole ring can also participate in coordination, leading to the formation of one-, two-, or three-dimensional networks.[1] These materials are of interest for their potential applications in areas such as luminescence, catalysis, and gas storage.

Caption: Role as a bridging ligand in a coordination network.

Conclusion

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a molecule of significant interest due to its structural features that make it a valuable component in the development of new materials and potentially bioactive compounds. While detailed experimental data on the isolated molecule is not extensively published, its synthesis and application in coordination chemistry are established. The protocols and expected data presented in this guide provide a solid foundation for researchers working with this compound. Further experimental and computational studies are warranted to fully elucidate its properties and unlock its full potential in various scientific disciplines.

References

Navigating the Solubility Landscape of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a versatile heterocyclic compound with significant potential in pharmaceutical and materials science applications. Its utility as a building block for antifungal agents, anticancer therapeutics, and functional polymers underscores the importance of understanding its physicochemical properties.[1] A critical parameter governing its application, particularly in drug development and formulation, is its solubility in various solvents. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addresses the current lack of publicly available quantitative data, and offers a framework for approaching its solubility assessment.

Introduction

The molecular structure of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, featuring both a carboxylic acid group and a triazole ring, suggests a complex solubility profile. The carboxylic acid moiety can engage in hydrogen bonding and deprotonation, while the triazole ring contributes to its polarity and potential for N-H hydrogen bonding. These structural attributes indicate that its solubility will be highly dependent on the nature of the solvent, including its polarity, hydrogen bonding capacity, and pH.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique measures the equilibrium concentration of a solute in a solvent at a given temperature.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in a specific solvent at a controlled temperature.

Materials:

-

4-(4H-1,2,4-triazol-4-yl)benzoic acid (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(4H-1,2,4-triazol-4-yl)benzoic acid to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation

While specific experimental data is not currently available, the results from the shake-flask method would be presented in a clear and concise tabular format to allow for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid in Common Solvents at 25 °C

| Solvent | Classification | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Protic, Polar | 80.1 | Value | Value |

| Ethanol | Protic, Polar | 24.5 | Value | Value |

| Methanol | Protic, Polar | 32.7 | Value | Value |

| Acetone | Aprotic, Polar | 20.7 | Value | Value |

| Ethyl Acetate | Aprotic, Polar | 6.0 | Value | Value |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | Value | Value |

| Dichloromethane | Aprotic, Nonpolar | 9.1 | Value | Value |

| Toluene | Aprotic, Nonpolar | 2.4 | Value | Value |

| Hexane | Aprotic, Nonpolar | 1.9 | Value | Value |

Note: The "Value" entries are placeholders and should be replaced with experimentally determined data.

Theoretical Prediction of Solubility

In the absence of experimental data, computational methods can provide an initial estimate of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties, including solubility.

These models utilize molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties. For solubility prediction, relevant descriptors often include:

-

LogP (octanol-water partition coefficient): A measure of lipophilicity.

-

Molecular weight and volume: Size-related parameters.

-

Polar surface area (PSA): An indicator of a molecule's ability to form hydrogen bonds.

-

Number of hydrogen bond donors and acceptors.

While QSPR models can be a valuable tool for initial screening, they are predictive in nature and should be confirmed with experimental data.

Conclusion

A thorough understanding of the solubility of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is essential for its effective utilization in research and development. Although specific quantitative data is not currently in the public domain, this guide provides a detailed experimental protocol for the reliable determination of its solubility using the shake-flask method. Additionally, it introduces the concept of theoretical prediction through QSPR models as a complementary approach. Researchers and scientists are encouraged to utilize these methodologies to generate the necessary data to advance the application of this promising compound.

References

An In-depth Spectroscopic and Methodological Guide to 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative. Due to the limited availability of specific spectral data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the public domain, this document focuses on the closely related and well-characterized isomer, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, tabulated spectral data, and visualized synthesis workflows.

Introduction

Substituted benzoic acids incorporating triazole moieties are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific isomer, 4-(4H-1,2,4-triazol-4-yl)benzoic acid, is a known building block in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics based on this core structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of a representative compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, to aid researchers in the characterization of similar molecules.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid. The data is presented in a structured format for clarity and ease of comparison.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 13.09 | broad singlet | - |

| H-2/6 (Aromatic) | 8.05 | doublet | 8.7 |

| H-3/5 (Aromatic) | 7.68 | doublet | 8.7 |

| -NH₂ | 6.79 | broad singlet | - |

| -SCH₃ | 2.49 | singlet | - |

Solvent: DMSO-d₆; Spectrometer Frequency: 700 MHz[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-7 (-COOH) | 167.1 |

| C-3' (Triazole) | 159.3 |

| C-5' (Triazole) | 155.9 |

| C-4 (Aromatic) | 140.9 |

| C-2/6 (Aromatic) | 131.1 |

| C-1 (Aromatic) | 128.8 |

| C-3/5 (Aromatic) | 121.9 |

| -SCH₃ | 13.8 |

Solvent: DMSO-d₆; Spectrometer Frequency: 175 MHz[1]

Experimental Protocols

The following is a detailed methodology for the acquisition of NMR spectra for triazole-substituted benzoic acid derivatives, based on standard laboratory practices.

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

Tuning and Locking: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C) and the field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.

Synthesis and Characterization Workflow

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives typically involves the reaction of a substituted hydrazine with a suitable cyclizing agent. The following diagrams illustrate a general synthesis workflow and the subsequent characterization process.

Caption: A general workflow for the synthesis and characterization of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed summary of the ¹H and ¹³C NMR data for a representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative, along with a comprehensive experimental protocol for NMR analysis and illustrative workflows for synthesis and characterization. While specific data for the 4-(4H-1,2,4-triazol-4-yl)benzoic acid isomer remains elusive in readily accessible literature, the information presented herein for a close structural analog serves as a robust reference for researchers in the field. The provided methodologies and spectral data are intended to facilitate the efficient and accurate characterization of novel compounds based on this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the FT-IR Spectroscopic Data of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are utilizing this compound in their work. This document outlines the expected vibrational frequencies, a detailed experimental protocol for data acquisition, and a logical workflow for the synthesis of the compound.

Molecular Structure and Functional Groups

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted with a 4H-1,2,4-triazole ring at the para-position. The key functional groups that give rise to characteristic infrared absorptions are:

-

Carboxylic Acid: This group is responsible for a very broad O-H stretching vibration due to hydrogen bonding, a strong C=O (carbonyl) stretching vibration, C-O stretching, and O-H bending vibrations.

-

4H-1,2,4-Triazole Ring: This five-membered aromatic ring containing three nitrogen atoms exhibits characteristic C=N and N-N stretching vibrations, as well as ring stretching and deformation modes.

-

Para-substituted Benzene Ring: The aromatic ring shows characteristic C-H stretching and bending vibrations, as well as C=C ring stretching vibrations.

FT-IR Spectroscopic Data

The following table summarizes the expected FT-IR absorption bands for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. The wavenumbers are based on typical values for the constituent functional groups and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300–2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| 3150–3000 | Medium | C-H Stretch | Aromatic (Benzene and Triazole) |

| 1710–1680 | Strong | C=O Stretch | Carboxylic Acid |

| 1615–1590 | Medium-Strong | C=C Stretch | Aromatic (Benzene Ring) |

| 1550–1475 | Medium | C=N Stretch | Triazole Ring |

| 1440–1395 | Medium | O-H Bend | Carboxylic Acid |

| 1320–1210 | Strong | C-O Stretch | Carboxylic Acid |

| 1180–1100 | Medium | In-plane C-H Bend | Aromatic (Benzene Ring) |

| 1050-1000 | Medium | N-N Stretch | Triazole Ring |

| 950–910 | Broad, Medium | Out-of-plane O-H Bend | Carboxylic Acid |

| 860–800 | Strong | Out-of-plane C-H Bend | p-disubstituted Benzene |

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of solid 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

3.1. Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Shimadzu FTIR-8400S, is typically used.[1] The instrument is equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the sample of 4-(4H-1,2,4-triazol-4-yl)benzoic acid and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for several hours to remove any moisture, which can interfere with the spectrum (especially in the O-H region).

-

Grinding: In a clean and dry agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr powder. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

3.3. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample.

-

Parameters: A typical measurement would involve scanning the sample in the mid-IR range (4000–400 cm⁻¹). To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow: Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is a key process for obtaining the compound for analysis. The diagram below illustrates a common synthetic route.

Caption: Synthetic pathway for 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Interpretation of the Spectrum

The FT-IR spectrum of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is characterized by several key features that confirm its structure. The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2] The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid, and its position can be influenced by conjugation with the aromatic ring.[2] The presence of the triazole ring is confirmed by absorptions in the 1550-1475 cm⁻¹ (C=N stretch) and 1050-1000 cm⁻¹ (N-N stretch) regions. The para-substitution pattern on the benzene ring is supported by a strong band in the 860-800 cm⁻¹ range, which is characteristic of out-of-plane C-H bending in p-disubstituted benzenes.

References

Crystal Structure Analysis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid: A Case Study on a Closely Related Analogue

A Note to the Reader: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Therefore, the detailed structural analysis requested for this specific compound cannot be provided at this time.

However, to fulfill the core requirements of this request for an in-depth technical guide on the crystal structure analysis of a triazole-containing benzoic acid, we present a thorough examination of a closely related compound: 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid . The crystallographic data for this analogue is well-documented and provides valuable insights into the structural characteristics that can be expected for this class of compounds. This whitepaper will serve as a detailed guide to its crystal structure, experimental protocols, and molecular interactions, adhering to the specified formatting and visualization requirements.

Introduction

Triazole derivatives are a significant class of heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them versatile building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The incorporation of a benzoic acid moiety introduces functionalities for hydrogen bonding and coordination chemistry, making the crystal engineering and supramolecular assembly of these compounds a subject of considerable interest.

This technical guide provides a detailed crystal structure analysis of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a compound that, like the originally requested molecule, features both a triazole and a benzoic acid group. The data presented herein is based on the single-crystal X-ray diffraction study published in Acta Crystallographica Section E: Structure Reports Online.[3][4]

Molecular and Crystal Structure

The molecule of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid consists of a benzene ring and a 1,2,3-triazole ring, with a carboxylic acid group attached to the former and a hydroxymethyl group to the latter. The overall molecule is nearly planar, with a slight twist between the benzene and triazole rings, as indicated by a dihedral angle of 6.32 (7)°.[3] The carboxylic acid group is almost coplanar with the attached benzene ring.[3] A notable deviation from planarity is observed in the hydroxymethyl group.[3]

The crystal packing is characterized by extensive hydrogen bonding, forming a robust supramolecular architecture.[3] Carboxylic acid groups form classic dimeric synthons, while the hydroxymethyl group and the triazole nitrogen atoms also participate in hydrogen bonding, leading to the formation of chains and sheets within the crystal lattice.[3][4]

Data Presentation

The crystallographic data and refinement details for 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid are summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₉N₃O₃ |

| Formula Weight | 219.20 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a | 5.4641 (7) Å |

| b | 6.6596 (8) Å |

| c | 13.1898 (16) Å |

| α | 88.828 (2)° |

| β | 83.577 (2)° |

| γ | 75.828 (2)° |

| Volume | 462.42 (10) ų |

| Z | 2 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX CCD |

| Reflections Collected | 5837 |

| Independent Reflections | 2099 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.130 |

| Goodness-of-fit (S) | 1.08 |

| Parameters | 151 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1—N2 | 1.3562 (15) |

| N2—N3 | 1.3141 (16) |

| N1—C8 | 1.3579 (17) |

| N3—C9 | 1.3627 (17) |

| C8—C9 | 1.3624 (19) |

Table 3: Selected Torsion Angles (°)

| Atoms | Angle (°) |

| O1—C1—C2—C3 | 1.49 (19) |

| N2—N1—C5—C4 | -6.43 (19) |

| N3—C9—C10—O3 | -75.46 (16) |

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O—H···O | - | - | - | - |

| O—H···N | - | - | - | - |

| C—H···O | - | - | - | - |

| Specific hydrogen bond parameters were not fully enumerated in the source text, but their presence and role in forming supramolecular chains and sheets were highlighted.[3][4] |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid was achieved via a Copper(I)-catalyzed cycloaddition reaction.[3]

-

Reactant Preparation: 4-Azidobenzoic acid (1.0 g, 6.1 mmol) and propargyl alcohol (1.03 g, 18.4 mmol) were dissolved in methanol (20 ml) with stirring in the dark.

-

Catalyst Preparation: A fresh catalyst solution was prepared by the reduction of copper(II) sulfate (0.2 g, 0.08 mmol) with sodium ascorbate (0.4 g, 2 mmol) in approximately 2 ml of water.

-

Reaction: The freshly prepared catalyst was added to the reactant mixture, and the solution was stirred for 3 hours.

-

Purification: The crude product was dissolved in diethyl ether and washed with cold distilled water (50 ml). The organic layer was subsequently dried over magnesium sulfate.

-

Isolation: The solvent was removed under vacuum to yield the pure product (0.12 g, 21%).

-

Crystallization: Single crystals suitable for X-ray diffraction (yellow blocks) were grown from a solution of the compound in tetrahydrofuran with a drop of ethyl acetate.[3]

X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal (0.20 mm x 0.20 mm x 0.18 mm) was mounted on a Bruker SMART APEX CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

-

Data Processing: A multi-scan absorption correction was applied using SADABS.[3]

-

Structure Solution and Refinement: The structure was solved and refined against F² using all reflections. Hydrogen atoms were treated with a mixture of independent and constrained refinement.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]

- 3. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)Benzoic Acid - UM Research Repository [eprints.um.edu.my]

An In-depth Technical Guide to the Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(4H-1,2,4-triazol-4-yl)benzoic acid, a versatile building block in pharmaceutical and materials science. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The presence of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, imparts unique physicochemical properties to the parent molecule, making it an attractive starting point for drug discovery programs. This guide focuses on a reliable and accessible synthetic method, proceeding from readily available starting materials.

Core Synthetic Strategy

The most direct and efficient synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid involves a two-step process. The first step is the formation of the 4-(4H-1,2,4-triazol-4-yl) moiety by reacting an ester of 4-aminobenzoic acid with N,N'-dimethylformamide azine dihydrochloride. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach is advantageous due to its operational simplicity and the commercial availability of the starting materials.

A key reaction in this synthesis is the acid-catalyzed transamination of N,N'-dimethylformamide azine with the primary amino group of a 4-aminobenzoate ester, which leads to the formation of the 4-substituted 1,2,4-triazole ring.[1][2]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of a methyl ester precursor to the target molecule, as a representative example.

| Compound | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate | Methyl 4-aminobenzoate, N,N'-dimethylformamide azine dihydrochloride | - | Ethanol | 12 h | Reflux | ~85% | 198-200 |

| 4-(4H-1,2,4-triazol-4-yl)benzoic acid | Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate | Sodium Hydroxide | Water/Ethanol | 4 h | Reflux | >95% | >300 |

Experimental Protocols

Step 1: Synthesis of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

This protocol is adapted from the synthesis of 4-substituted 1,2,4-triazoles.[1][2]

Materials:

-

Methyl 4-aminobenzoate

-

N,N'-dimethylformamide azine dihydrochloride (DMFA·2HCl)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of methyl 4-aminobenzoate (1 equivalent) and N,N'-dimethylformamide azine dihydrochloride (1.1 equivalents) in absolute ethanol is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure methyl 4-(4H-1,2,4-triazol-4-yl)benzoate as a white solid.

Step 2: Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid (Hydrolysis)

Materials:

-

Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

The methyl 4-(4H-1,2,4-triazol-4-yl)benzoate (1 equivalent) from Step 1 is suspended in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 4 hours, during which the solid should dissolve to form a clear solution.

-

After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of 4-(4H-1,2,4-triazol-4-yl)benzoic acid will form.

-

The precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried in a vacuum oven to yield the final product.

Mandatory Visualizations

Caption: Synthetic pathway for 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Caption: Experimental workflow for the synthesis.

References

- 1. Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Due to the limited publicly available data on the specific thermal analysis of this compound, this document also furnishes detailed, generalized experimental protocols for conducting such an analysis.

Introduction

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] It is utilized as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, and in the formulation of agrochemicals.[1][2][3] The molecule's structure, featuring a benzoic acid moiety and a 1,2,4-triazole ring, suggests the potential for strong intermolecular interactions, such as hydrogen bonding. These interactions are often indicative of high thermal stability.

Thermal Stability Profile

A comprehensive search of scientific literature, patents, and chemical databases did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. However, the consistently reported melting point of over 300 °C strongly suggests a high degree of thermal stability.[2] Materials with high melting points typically possess robust crystal lattice structures that require significant energy to disrupt, which often correlates with a high decomposition temperature.

One source mentions its application in the development of new materials with improved thermal stability, further implying its inherent resistance to thermal degradation.[4]

Quantitative Data

As of the latest search, no specific quantitative data on the thermal decomposition of 4-(4H-1,2,4-triazol-4-yl)benzoic acid has been published in the accessible literature. The following table is provided as a template for researchers who may generate this data in the future.

| Thermal Analysis Parameter | Value | Units |

| Onset Decomposition Temperature (Tonset) by TGA | Data Not Available | °C |

| Peak Decomposition Temperature (Tpeak) by DTG | Data Not Available | °C |

| Mass Loss at Tpeak | Data Not Available | % |

| Final Residue at End Temperature | Data Not Available | % |

| Melting Point (Tm) by DSC | > 300 | °C |

| Enthalpy of Fusion (ΔHf) | Data Not Available | J/g |

| Glass Transition Temperature (Tg) | Data Not Available | °C |

Experimental Protocols for Thermal Analysis

For researchers intending to investigate the thermal properties of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, the following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is in a fine, homogenous powder form.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Set the initial temperature to ambient (e.g., 25 °C) and allow the instrument to stabilize.

-

-

Thermal Program:

-

Heat the sample from the initial temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the point of initial significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition (peak temperatures).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered 4-(4H-1,2,4-triazol-4-yl)benzoic acid into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to ensure a closed system.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Set the initial temperature to ambient (e.g., 25 °C) and allow for thermal equilibrium.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 350 °C).

-

Record the differential heat flow between the sample and the reference.

-

Optionally, a cooling and second heating cycle can be performed to investigate the sample's behavior after melting and resolidification.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

-

Visualized Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of a chemical compound like 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal decomposition of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is not currently available in the public domain, its high melting point of over 300 °C is a strong indicator of excellent thermal stability. The detailed experimental protocols for TGA and DSC provided in this guide offer a clear pathway for researchers to generate this crucial data. Such an investigation would be a valuable contribution to the chemical and pharmaceutical sciences, providing a more complete characterization of this important synthetic building block.

References

In-Depth Technical Guide: Health and Safety Data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data, which is limited for this specific compound. All handling and experimental procedures should be conducted in accordance with institutional safety protocols and under the supervision of qualified personnel.

Executive Summary

Hazard Identification and Classification

Based on available Safety Data Sheets, 4-(4H-1,2,4-triazol-4-yl)benzoic acid is classified with the following hazards.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: Some sources for related isomers or the general class of triazole benzoic acids also list hazards such as specific target organ toxicity (lungs) through prolonged or repeated exposure and hazards to the aquatic environment. However, these have not been consistently reported for 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Toxicological Data

Comprehensive toxicological data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid is not available in published literature. However, a study on a structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, provides some indication of its potential cytotoxic effects.

Table 2: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids [1]

| Compound | Cell Line | IC50 (µM) |

| Hybrid 2 | MCF-7 (Human Breast Adenocarcinoma) | >40 |

| Hybrid 2 | HCT-116 (Human Colon Carcinoma) | 23.9 ± 1.2 |

| Hybrid 5 | MCF-7 (Human Breast Adenocarcinoma) | 19.8 ± 0.9 |

| Hybrid 5 | HCT-116 (Human Colon Carcinoma) | 26.1 ± 1.1 |

| Hybrid 14 | MCF-7 (Human Breast Adenocarcinoma) | 15.6 ± 0.8 |

| Hybrid 14 | HCT-116 (Human Colon Carcinoma) | 28.3 ± 1.4 |

| Hybrid 15 | MCF-7 (Human Breast Adenocarcinoma) | 18.2 ± 0.9 |

| Hybrid 15 | HCT-116 (Human Colon Carcinoma) | 25.4 ± 1.3 |

| Doxorubicin (Control) | MCF-7 (Human Breast Adenocarcinoma) | 19.7 ± 1.1 |

| Doxorubicin (Control) | HCT-116 (Human Colon Carcinoma) | 22.6 ± 1.2 |

Disclaimer: The data in Table 2 is for hybrids of a structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and not for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This information is provided for context on the potential biological activity of this class of compounds.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 4-(4H-1,2,4-triazol-4-yl)benzoic acid are not publicly available. The following are generalized protocols based on OECD guidelines and standard laboratory methods for the relevant safety endpoints.

Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

-

RhE Tissue Culture: Three-dimensional RhE tissue models are cultured to form a multilayered, differentiated model of the human epidermis.

-

Test Substance Application: A defined amount of 4-(4H-1,2,4-triazol-4-yl)benzoic acid (as a solid or in an appropriate solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

-

Washing and Post-Incubation: The test substance is removed by washing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of irritation.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

-

The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

The absorbance of the extracted formazan is measured spectrophotometrically (e.g., at 570 nm).

-

-

Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is typically a last resort after in vitro methods have been considered.

-

Animal Selection and Preparation: Healthy, adult albino rabbits are used. A pre-test examination of the eyes is performed.

-

Test Substance Administration: A single dose of 4-(4H-1,2,4-triazol-4-yl)benzoic acid (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The observed effects are scored according to a standardized system.

-

Reversibility Assessment: If effects are present, the observation period can be extended up to 21 days to assess the reversibility of the lesions.

In Vitro Cytotoxicity Testing (MTT Assay)

This assay determines the concentration of a substance that inhibits cell viability by 50% (IC50).

-

Cell Culture: Human cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: A serial dilution of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is prepared and added to the cells. Control wells (untreated cells and vehicle control) are included.

-

Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Generic Apoptosis Signaling Pathway

While not directly confirmed for 4-(4H-1,2,4-triazol-4-yl)benzoic acid, related compounds have been shown to induce apoptosis. The following is a simplified diagram of the intrinsic and extrinsic apoptosis pathways.

References

Methodological & Application

Application Note and Protocol: A Multi-Step Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

For Research Use Only. Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, a versatile building block in pharmaceutical and agricultural research.[1] The synthesis commences with the Fisher esterification of 4-nitrobenzoic acid to yield the key intermediate, methyl 4-nitrobenzoate. Subsequent reduction of the nitro group affords methyl 4-aminobenzoate. The crucial 1,2,4-triazole moiety is then constructed via a cyclization reaction with formamide and hydrazine. The final step involves the basic hydrolysis of the methyl ester to yield the target carboxylic acid. This protocol outlines the required reagents, step-by-step procedures, and purification methods for each stage of the synthesis.

Introduction

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, including antifungal and anticancer drugs.[2][3] The benzoic acid moiety provides a convenient handle for further chemical modification, making the title compound a valuable intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients.[1]

The synthetic route described herein is a robust and scalable pathway to access this important compound. It should be noted that a direct synthesis from methyl benzoate is challenging due to the regioselectivity of electrophilic aromatic substitution. The ester group of methyl benzoate is meta-directing, meaning that nitration would predominantly yield methyl 3-nitrobenzoate rather than the required para-isomer.[4][5][6] Therefore, this protocol begins with the readily available 4-nitrobenzoic acid to ensure the correct regiochemistry from the outset.

Overall Synthesis Workflow

The synthesis is performed in four main stages: Esterification, Nitro Group Reduction, Triazole Formation, and Hydrolysis.

Caption: Overall synthetic workflow from 4-nitrobenzoic acid.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, paying special attention to corrosive acids (H₂SO₄, HCl), toxic reagents (hydrazine hydrate), and flammable solvents (methanol, ethanol).

Step 1: Synthesis of Methyl 4-Nitrobenzoate

This procedure follows the well-established Fisher esterification method.

Reaction Scheme: 4-Nitrobenzoic Acid → Methyl 4-Nitrobenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 4-Nitrobenzoic Acid | 167.12 | 10.0 g | 0.0598 |

| Methanol | 32.04 | 50 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | - |

| Ice Water | - | 200 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrobenzoic acid (10.0 g, 59.8 mmol) and methanol (50 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (1.0 mL) dropwise.

-

Heat the mixture to reflux and maintain for 4 hours. The solid should dissolve as the reaction progresses.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Slowly pour the cooled solution into a beaker containing 200 mL of ice water while stirring.

-

A white precipitate of methyl 4-nitrobenzoate will form.

-

Collect the solid product by vacuum filtration, washing with cold water (2 x 50 mL).

-

Dry the product under vacuum to yield a white powder.[7]

-

The crude product can be purified by recrystallization from methanol if necessary.

Expected Outcome:

-

Yield: ~9.5 g (88%)

-

Appearance: White crystalline solid

-

Melting Point: 96-98 °C

Step 2: Synthesis of Methyl 4-Aminobenzoate

This step involves the reduction of the nitro group to an amine using tin(II) chloride.

Reaction Scheme: Methyl 4-Nitrobenzoate → Methyl 4-Aminobenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Methyl 4-Nitrobenzoate | 181.15 | 9.0 g | 0.0497 |

| Tin(II) Chloride Dihydrate | 225.63 | 33.6 g | 0.149 |

| Ethanol (Absolute) | 46.07 | 100 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | ~150 mL | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

Protocol:

-

In a 500 mL round-bottom flask, suspend methyl 4-nitrobenzoate (9.0 g, 49.7 mmol) in absolute ethanol (100 mL).

-

Add tin(II) chloride dihydrate (33.6 g, 149 mmol) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

-

Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8. A tin hydroxide precipitate will form.

-

Filter the mixture through a pad of celite to remove the inorganic precipitate, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the product.

Expected Outcome:

-

Yield: ~6.8 g (90%)

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 110-112 °C

Step 3: Synthesis of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

This is the key ring-forming step to create the triazole heterocycle.

Reaction Scheme: Methyl 4-Aminobenzoate → Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Methyl 4-Aminobenzoate | 151.16 | 6.0 g | 0.0397 |

| Formamide | 45.04 | 30 mL | - |

| Hydrazine Hydrate (80%) | 50.06 (as 100%) | 2.5 mL | ~0.041 |

Protocol:

-

Place methyl 4-aminobenzoate (6.0 g, 39.7 mmol) and formamide (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 140-150 °C and stir for 1 hour.

-

Cool the mixture to below 100 °C and add hydrazine hydrate (2.5 mL, ~41 mmol) dropwise. Caution: Exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux (at ~180 °C) for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

-

A precipitate will form. Stir for 30 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to obtain pure product.

Expected Outcome:

-

Yield: ~6.2 g (72%)